molecular formula C22H19ClN4O3 B2628283 2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903866-89-7

2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2628283
CAS No.: 903866-89-7
M. Wt: 422.87
InChI Key: YYCYVKNNELQYEX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 2-chlorophenyl group at position 2 and a piperazine moiety at position 4. The 2-methoxybenzoyl group likely enhances solubility and modulates electronic properties, distinguishing it from related derivatives.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-29-19-9-5-3-7-16(19)21(28)26-10-12-27(13-11-26)22-18(14-24)25-20(30-22)15-6-2-4-8-17(15)23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCYVKNNELQYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the 2-methoxybenzoyl group: This could be done via acylation reactions.

    Final assembly: The final compound is assembled through coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.

    Reduction: Reduction reactions could target the nitrile group or other functional groups.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Including halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying receptor-ligand interactions or enzyme inhibition.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of oxazole-piperazine hybrids, where variations in substituents significantly influence physicochemical properties and bioactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Oxazole Position 2) Piperazine Functionalization Key Differences/Effects References
2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile 2-Chlorophenyl 2-Methoxybenzoyl Enhanced solubility due to methoxy group; potential for H-bonding with targets
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile 2-Fluorophenyl 2-Fluorobenzoyl Increased electronegativity; possible altered binding affinity due to fluorine
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)oxazole-4-carbonitrile Furan-2-yl 3-Chlorobenzoyl Electron-rich furan may enhance π-π interactions; meta-chloro affects steric bulk
2-(2-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-4-tosyloxazole 2-Chlorophenyl 4-Methylpiperazine + Tosyl group Tosyl group increases hydrophobicity; methylpiperazine may reduce metabolic stability

Electronic and Steric Effects

  • Chlorophenyl vs. Fluorophenyl (Position 2): The 2-chlorophenyl group in the target compound provides moderate steric bulk and lipophilicity compared to the smaller, more electronegative 2-fluorophenyl in . Chlorine’s polarizability may favor van der Waals interactions in hydrophobic binding pockets.
  • Methoxybenzoyl vs. This could improve target engagement in polar environments, as seen in noncovalent interaction studies .

Computational Insights

For instance:

  • Tosyl and methylpiperazine groups in contribute to steric repulsion in crowded binding sites, as visualized via NCI isosurfaces .

Biological Activity

2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, with the CAS number 903189-03-7, is a compound belonging to the oxazole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C22H19ClN4O3C_{22}H_{19}ClN_{4}O_{3}, with a molecular weight of 422.9 g/mol. Its structural features include a chlorophenyl group and a piperazine moiety, both known to enhance biological activity.

Anticancer Activity

Research indicates that compounds containing oxazole and piperazine structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazole can induce apoptosis in various cancer cell lines. The compound was evaluated against several cancer types, showing promising results in inhibiting cell proliferation.

Case Study:
In a study involving breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug .

Antimicrobial Activity

The antimicrobial efficacy of 2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile was tested against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined for both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/ml)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable given the rising resistance to conventional antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using in vivo models. It was found to significantly reduce inflammation in carrageenan-induced paw edema tests in mice. The results suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the piperazine ring and the substitution pattern on the aromatic rings significantly affect the biological activity of the compound. For example:

  • Electron-donating groups (e.g., methoxy) on the aromatic ring enhance anticancer activity.
  • Electron-withdrawing groups tend to increase antimicrobial potency.

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